6-Isopropylpicolinamide 6-Isopropylpicolinamide
Brand Name: Vulcanchem
CAS No.: 1865042-46-1
VCID: VC4591722
InChI: InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12)
SMILES: CC(C)C1=NC(=CC=C1)C(=O)N
Molecular Formula: C9H12N2O
Molecular Weight: 164.208

6-Isopropylpicolinamide

CAS No.: 1865042-46-1

Cat. No.: VC4591722

Molecular Formula: C9H12N2O

Molecular Weight: 164.208

* For research use only. Not for human or veterinary use.

6-Isopropylpicolinamide - 1865042-46-1

Specification

CAS No. 1865042-46-1
Molecular Formula C9H12N2O
Molecular Weight 164.208
IUPAC Name 6-propan-2-ylpyridine-2-carboxamide
Standard InChI InChI=1S/C9H12N2O/c1-6(2)7-4-3-5-8(11-7)9(10)12/h3-6H,1-2H3,(H2,10,12)
Standard InChI Key SHFFNZFURKMEOR-UHFFFAOYSA-N
SMILES CC(C)C1=NC(=CC=C1)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

6-Isopropylpicolinamide belongs to the picolinamide family, distinguished by a pyridine ring substituted with a carboxamide group at position 2 and an isopropyl group at position 6. Its IUPAC name, 6-propan-2-ylpyridine-2-carboxamide, reflects this substitution pattern. Key identifiers include:

PropertyValue
Molecular FormulaC9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}
Molecular Weight164.208 g/mol
InChIKeySHFFNZFURKMEOR-UHFFFAOYSA-N
SMILESCC(C)C1=NC(=CC=C1)C(=O)N
CAS Registry Number1865042-46-1

The planar pyridine ring and amide functionality enable hydrogen bonding and π-π interactions, critical for molecular recognition in biological systems.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 6-isopropylpicolinamide typically involves functionalization of pyridine precursors. Two validated approaches include:

Carboxylic Acid to Amide Conversion

A patent (WO2020150626A1) describes the reaction of 6-(propan-2-yl)pyridine-2-carboxylic acid with ammonia or amine derivatives under coupling conditions (e.g., EDCI/HOBt), yielding the target amide . This method aligns with general picolinamide synthesis strategies observed in related compounds .

Direct Alkylation of Picolinamide

Alternative routes may involve alkylating picolinamide at position 6 using isopropyl halides, though this method risks regioisomer formation without careful directing group control.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring isopropyl substitution exclusively at position 6.

  • Yield Improvement: Reported yields for analogous picolinamides range from 22–94%, suggesting room for optimization .

Physicochemical Properties

PropertyPredicted Value
LogP (Partition Coefficient)1.8 ± 0.3
Aqueous Solubility~2.1 mg/mL (25°C)
Melting Point145–150°C

The moderate LogP indicates balanced lipophilicity, suitable for blood-brain barrier penetration in CNS-targeted therapies.

Future Research Directions

  • Synthetic Methodology: Develop catalysis strategies (e.g., Pd-mediated C-H activation) for regioselective isopropyl introduction.

  • Biological Screening: Prioritize assays against kinase targets (e.g., VEGFR-2, EGFR) and microbial pathogens.

  • ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity in vitro.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator